Methyl 2-[(2-chloro-6-methoxyphenyl)methylamino]-2-(3-hydroxyphenyl)acetate
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Overview
Description
Methyl 2-[(2-chloro-6-methoxyphenyl)methylamino]-2-(3-hydroxyphenyl)acetate is a synthetic organic compound with a complex structure that includes aromatic rings, a methoxy group, a chloro substituent, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-chloro-6-methoxyphenyl)methylamino]-2-(3-hydroxyphenyl)acetate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-methoxybenzaldehyde and 3-hydroxybenzylamine.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base through the condensation of 2-chloro-6-methoxybenzaldehyde with 3-hydroxybenzylamine under acidic or basic conditions.
Reduction: The Schiff base is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or hydrogenation over a palladium catalyst.
Esterification: The final step involves esterification of the amine with methyl chloroacetate in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the aromatic ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Quinones, phenolic derivatives.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of both hydrophilic and hydrophobic groups allows it to interact with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as a pharmacophore for the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes.
Mechanism of Action
The mechanism by which Methyl 2-[(2-chloro-6-methoxyphenyl)methylamino]-2-(3-hydroxyphenyl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets could include kinases, proteases, or G-protein coupled receptors, leading to modulation of signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-chloro-4-methoxyphenyl)methylamino]-2-(3-hydroxyphenyl)acetate
- Methyl 2-[(2-chloro-6-ethoxyphenyl)methylamino]-2-(3-hydroxyphenyl)acetate
- Methyl 2-[(2-bromo-6-methoxyphenyl)methylamino]-2-(3-hydroxyphenyl)acetate
Uniqueness
Compared to similar compounds, Methyl 2-[(2-chloro-6-methoxyphenyl)methylamino]-2-(3-hydroxyphenyl)acetate is unique due to the specific positioning of its chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of the chloro group at the 2-position and the methoxy group at the 6-position on the aromatic ring can affect the compound’s electronic properties and steric interactions, making it distinct in its behavior and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-[(2-chloro-6-methoxyphenyl)methylamino]-2-(3-hydroxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-22-15-8-4-7-14(18)13(15)10-19-16(17(21)23-2)11-5-3-6-12(20)9-11/h3-9,16,19-20H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRLLJZCQDOCPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)CNC(C2=CC(=CC=C2)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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